Sc-alpha alpha delta 9

Description

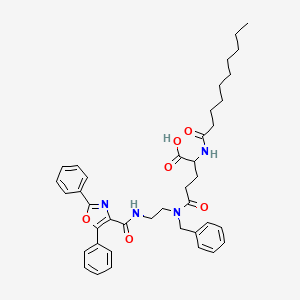

The exact mass of the compound 5-[Benzyl-[2-[(2,5-diphenyl-1,3-oxazole-4-carbonyl)amino]ethyl]amino]-2-(decanoylamino)-5-oxopentanoic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 701267. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Sc-alpha alpha delta 9 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Sc-alpha alpha delta 9 including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

219905-91-6 |

|---|---|

Molecular Formula |

C40H48N4O6 |

Molecular Weight |

680.8 g/mol |

IUPAC Name |

5-[benzyl-[2-[(2,5-diphenyl-1,3-oxazole-4-carbonyl)amino]ethyl]amino]-2-(decanoylamino)-5-oxopentanoic acid |

InChI |

InChI=1S/C40H48N4O6/c1-2-3-4-5-6-7-17-24-34(45)42-33(40(48)49)25-26-35(46)44(29-30-18-11-8-12-19-30)28-27-41-38(47)36-37(31-20-13-9-14-21-31)50-39(43-36)32-22-15-10-16-23-32/h8-16,18-23,33H,2-7,17,24-29H2,1H3,(H,41,47)(H,42,45)(H,48,49) |

InChI Key |

WEKFGLUSHCQPGG-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCC(=O)NC(CCC(=O)N(CCNC(=O)C1=C(OC(=N1)C2=CC=CC=C2)C3=CC=CC=C3)CC4=CC=CC=C4)C(=O)O |

Canonical SMILES |

CCCCCCCCCC(=O)NC(CCC(=O)N(CCNC(=O)C1=C(OC(=N1)C2=CC=CC=C2)C3=CC=CC=C3)CC4=CC=CC=C4)C(=O)O |

Synonyms |

4-(benzyl-(2-((2,5-diphenyl-oxazole-4-carbonyl)-amino)-ethyl)-carbamoyl)-2-decanoylamino butyric acid SC alphaalphadelta9 SC-alphaalphadelta9 |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Chemical Synthesis and Precursor Identification of SC-ααδ9

This guide provides an in-depth technical analysis of SC-ααδ9 (SC-alpha alpha delta 9), a specific synthetic small molecule identified through combinatorial chemistry.

Advisory & Disclaimer:

-

Identity Clarification: Despite the nomenclature "Delta 9," this compound is unrelated to Delta-9-tetrahydrocannabinol (THC) . It is a synthetic phospholipid analogue and Cdc25/Phospholipase C inhibitor used in oncology and cell signaling research.[1][2]

-

Safety: This guide outlines chemical synthesis for academic and pharmaceutical research purposes only . Standard laboratory safety protocols (GLP) for handling organic solvents and bioactive agents must be enforced.

Compound Identity and Significance

SC-ααδ9 is a "structurally unique" phospholipid analogue originally identified in a combinatorial library screen by the University of Pittsburgh (Wipf, Lazo, et al.) as a potent inhibitor of Cdc25 phosphatases . Subsequent mechanistic studies revealed its primary cellular target to be Phospholipase C (PLC) , making it a critical probe for studying G1/S and G2/M cell cycle checkpoints and mitogenic signaling.

Chemical Profile

| Property | Specification |

| Common Name | SC-ααδ9 (SC-AAD9) |

| IUPAC Name | 4-(benzyl-(2-[(2,5-diphenyloxazole-4-carbonyl)amino]ethyl)carbamoyl)-2-decanoylaminobutyric acid |

| Molecular Formula | C₄₀H₄₈N₄O₆ |

| Molecular Weight | ~680.83 g/mol |

| Primary Target | Phospholipase C (IC50 = 25 µM); Cdc25 Phosphatase (Dual specificity) |

| Solubility | Soluble in DMSO (16 mg/mL); Insoluble in water |

| Appearance | Brown/Tan solid (typical for oxazole derivatives) |

Precursor Identification & Retrosynthetic Analysis

The synthesis of SC-ααδ9 is best understood via convergent retrosynthesis . The molecule consists of a central Glutamic Acid scaffold decorated with three distinct functional domains: a lipid tail, a linker, and a heteroaromatic head group.

The Four Core Precursors

-

Scaffold Precursor (Core): L-Glutamic Acid (protected as Fmoc-Glu-OtBu or similar).

-

Role: Provides the chiral backbone and the 2- and 4- positions for substitution.

-

-

Lipid Tail Precursor (Fragment A): Decanoyl Chloride (or Decanoic Acid).

-

Role: Acylates the alpha-amine, mimicking the lipid character of phospholipids.

-

-

Linker Precursor (Fragment B): N-Benzyl-ethylenediamine .

-

Role: Connects the gamma-carboxyl of the glutamate to the head group.

-

-

Head Group Precursor (Fragment C): 2,5-Diphenyloxazole-4-carboxylic acid .

-

Role: The aromatic moiety responsible for specific hydrophobic pocket binding.

-

Retrosynthesis Diagram

The following diagram illustrates the logical disconnection of SC-ααδ9 into its constituent building blocks.

Caption: Retrosynthetic breakdown of SC-ααδ9 into four commercially accessible precursors.

Step-by-Step Synthesis Protocol

While the original discovery utilized combinatorial solid-phase synthesis (Wipf et al.), the following protocol describes a rational solution-phase synthesis for scale-up and high purity.

Phase 1: Synthesis of the "Head Group" Amine (Fragment BC)

Objective: Create the oxazole-linked diamine side chain.

-

Reagents: 2,5-Diphenyloxazole-4-carboxylic acid, N-Benzyl-ethylenediamine, EDC·HCl (coupling agent), HOBt, DCM (Dichloromethane).

-

Procedure:

-

Dissolve 1.0 eq of 2,5-Diphenyloxazole-4-carboxylic acid in dry DCM.

-

Add 1.1 eq EDC·HCl and 1.1 eq HOBt; stir at 0°C for 30 mins to activate the acid.

-

Add 1.0 eq of N-Benzyl-ethylenediamine dropwise. Note: Use a mono-protected diamine (e.g., N-Boc-N'-benzyl-ethylenediamine) if selectivity issues arise, followed by deprotection.

-

Stir at room temperature (RT) for 12 hours.

-

Workup: Wash with 1N HCl, sat. NaHCO₃, and brine. Dry over MgSO₄.

-

Result: Intermediate A (N-(2-(benzylamino)ethyl)-2,5-diphenyloxazole-4-carboxamide).

-

Phase 2: Synthesis of the Lipid-Core (Fragment AB)

Objective: Acylate the Glutamic acid.

-

Reagents: L-Glutamic acid 5-methyl ester (selectively protected at gamma-carboxyl to direct reaction to alpha-amine) or Fmoc-Glu(OtBu)-OH strategy.

-

Preferred Route: Use H-Glu(OBzl)-OH (Glutamic acid gamma-benzyl ester) to allow alpha-acylation first.

-

-

Procedure:

-

Dissolve H-Glu(OBzl)-OH in THF/Water (1:1) with Na₂CO₃ (base).

-

Add 1.1 eq Decanoyl Chloride dropwise at 0°C.

-

Stir vigorously for 4 hours.

-

Acidify to pH 2 with HCl; extract with Ethyl Acetate.

-

Result: Intermediate B (N-Decanoyl-L-glutamic acid gamma-benzyl ester).

-

Phase 3: Final Coupling and Deprotection

Objective: Link the Core to the Head Group.

-

Activation:

-

Hydrolyze the benzyl ester of Intermediate B (using H₂/Pd-C) to expose the free gamma-carboxylic acid.

-

Dissolve the resulting N-Decanoyl-Glutamic acid in DMF.

-

-

Coupling:

-

Activate with HATU (1.1 eq) and DIPEA (2.0 eq).

-

Add Intermediate A (The oxazole-amine).

-

Stir for 16 hours at RT.

-

-

Purification:

-

Evaporate DMF. Redissolve in EtOAc.

-

Perform flash column chromatography (Silica gel, MeOH/DCM gradient).

-

Final Product: SC-ααδ9.

-

Mechanism of Action & Biological Validation

SC-ααδ9 functions as an antisignaling agent .[1][2][3][4][5] While early screens identified it as a Cdc25 phosphatase inhibitor, structural modeling suggests it mimics Phosphatidylinositol 4,5-bisphosphate (PIP2), allowing it to competitively inhibit Phospholipase C (PLC) .

Signaling Pathway Blockade

The compound arrests cells in G1 and G2/M phases by disrupting the PLC-dependent activation of the MAPK/ERK pathway.

Caption: SC-ααδ9 inhibits PLC, preventing hydrolysis of PIP2 and halting downstream proliferation signaling.

References

-

Tamura, K., Rice, R. L., Wipf, P., & Lazo, J. S. (1999). Dual G1 and G2/M phase inhibition by SC-alpha alpha delta 9, a combinatorially derived Cdc25 phosphatase inhibitor.[4] Oncogene, 18(48), 6989–6996.

-

Vogt, A., Pestell, K. E., Day, B. W., Lazo, J. S., & Wipf, P. (2002). The antisignaling agent SC-alpha alpha delta 9 is a structurally unique phospholipid analogue with phospholipase C inhibitory activity.[1][3][5] Molecular Cancer Therapeutics, 1(11), 885–892.[2]

-

Wipf, P., et al. (2000). Synthesis and biological evaluation of a targeted library of protein phosphatase inhibitors. Biotechnology and Bioengineering, 71(1), 58-70.

- Lazo, J. S., & Wipf, P. (2000). Combinatorial chemistry and contemporary pharmacology. Journal of Pharmacology and Experimental Therapeutics, 293(3), 705-709.

Sources

- 1. ovid.com [ovid.com]

- 2. Peter Wipf [engineering.pitt.edu]

- 3. Cytotoxic 3,4,5-trimethoxychalcones as mitotic arresters and cell migration inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Cytotoxic 3,4,5-trimethoxychalcones as mitotic arresters and cell migration inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Bioavailability assessment of Sc-alpha alpha delta 9 formulations

Executive Summary & Strategic Scope

SC-alpha alpha delta 9 (4-(benzyl-(2-[(2,5-diphenyloxazole-4-carbonyl)amino]ethyl)carbamoyl)-2-decanoylaminobutyric acid) represents a specialized class of phospholipid analogues with potent Phospholipase C (PLC) inhibitory activity.[1][2][3][4][5] Unlike standard small molecules, its structural mimicry of membrane lipids presents unique bioavailability challenges, specifically regarding solubility-limited absorption (BCS Class II/IV) , lymphatic transport partitioning , and metabolic stability against endogenous phospholipases.

This technical guide moves beyond generic protocols to establish a rigorous Bioavailability Assessment Framework tailored for SC-alpha alpha delta 9. It prioritizes the differentiation between portal vein absorption and intestinal lymphatic transport—a critical pathway for lipophilic phospholipid analogues.

Physicochemical Profiling & Biorelevant Solubility

Before in vivo escalation, the formulation must be stress-tested against the physiological environment of the GI tract. Standard buffers are insufficient for this lipid-mimetic compound.

Thermodynamic Solubility in Biorelevant Media

Objective: Determine the saturation solubility (

| Medium | Composition Highlights | Physiological Relevance | Acceptance Criteria |

| FaSSIF-V2 | Taurocholate (3mM), Lecithin (0.75mM), pH 6.5 | Fasted proximal small intestine. | |

| FeSSIF-V2 | Taurocholate (15mM), Lecithin (3.75mM), pH 5.8 | Fed state; high lipid/surfactant load. | Significant increase vs. FaSSIF indicates potential for lipid-based formulation (LBF). |

| SGF | Pepsin, NaCl, pH 1.2 | Gastric environment. | Assess acid stability (hydrolysis risk). |

Lipophilicity & Membrane Partitioning (LogD)

Protocol: Shake-flask method using n-octanol/buffer at pH 7.4.

-

Target LogP: Given its structure (decanoyl chain), expect LogP > 4.0.

-

Implication: High LogP mandates assessment of albumin binding and micellar solubilization capacity.

In Vitro Metabolic Stability (The "Phospholipid Trap")

SC-alpha alpha delta 9 mimics a phospholipid.[1][2][4][5] Therefore, it is susceptible not just to CYPs, but to esterases and phospholipases in the gut lumen and plasma.

Enzymatic Stability Protocol

Rationale: Differentiate between hepatic clearance and pre-systemic degradation.

-

Luminal Stability: Incubate

SC-alpha alpha delta 9 in Simulated Intestinal Fluid (SIF) containing Pancreatin (lipase/amylase/protease mix) for 0, 30, 60, 120 min.-

Analysis: LC-MS/MS. Loss of parent compound indicates luminal degradation.

-

-

Hepatic Stability: Incubate in Human Liver Microsomes (HLM) + NADPH.

-

Marker: Intrinsic Clearance (

).

-

-

Plasma Stability: Incubate in fresh human/rat plasma to assess esterase activity.

Causality Check: If luminal stability is low, the formulation must include enzyme inhibitors or protective encapsulation (e.g., SNEDDS).

Permeability & Transport Mechanism (Caco-2 Model)

Standard Caco-2 assays often fail for lipophilic compounds due to non-specific binding. This modified protocol accounts for lipid transport.

Modified Caco-2 Protocol for Lipophilic Analogues

-

System: Transwell® polycarbonate inserts (0.4 µm pore).

-

Modifications:

-

Receiver Phase: Add 4% BSA (Bovine Serum Albumin) to the basolateral side to maintain "sink conditions" (mimicking plasma protein binding).

-

Transport Direction: Measure A

B (Absorptive) and B

-

-

Calculation: Apparent Permeability (

).

Interpretation:

- : Low permeability (Paracellular/limited).

-

Efflux Ratio (

) > 2.0: Substrate for P-gp (MDR1). Action: Add P-gp inhibitor (e.g., Verapamil) to confirm.

In Vivo Bioavailability & Lymphatic Transport Assessment

This is the core validation step. For SC-alpha alpha delta 9, we must distinguish between portal absorption (blood) and lymphatic transport (chylomicrons), as the latter bypasses first-pass hepatic metabolism.

The "Chylomicron Blocking" Rat Model

Objective: Quantify the fraction of dose absorbed via the lymphatic system.

Experimental Groups:

-

Group A (Standard): Oral gavage of formulation. Blood sampling via jugular vein.

-

Group B (Lymphatic Block/Cannulation):

-

Option 1 (Cannulation): Cannulate the mesenteric lymph duct . Collect lymph fluid separately from blood.

-

Option 2 (Chemical Block): Administer Cycloheximide (inhibits chylomicron secretion) pre-dose. Compare AUC with Group A.

-

Workflow Visualization (DOT):

Caption: Dual-pathway absorption model highlighting the lymphatic bypass potential for SC-alpha alpha delta 9.

Pharmacokinetic (PK) Analysis

Method: LC-MS/MS (MRM mode). Key Parameters:

- : Total exposure.

-

/

-

(Absolute Bioavailability):

Data Presentation & Acceptance Criteria

Summarize findings in the following matrix to determine the "Go/No-Go" status of the formulation.

| Parameter | Metric | Target for SC-alpha alpha delta 9 | Critical Action if Failed |

| Solubility | FaSSIF Solubility | Switch to SEDDS or Amorphous Solid Dispersion (ASD). | |

| Stability | Microsomal | Chemical modification (fluorination) or prodrug strategy. | |

| Permeability | Caco-2 | Add permeation enhancers (e.g., Vitamin E TPGS). | |

| Bioavailability | Absolute | Investigate lymphatic uptake; check for precipitation in gut. |

References

-

Vogt, A., et al. (2002).[5] "The antisignaling agent SC-alpha alpha delta 9 is a structurally unique phospholipid analogue with phospholipase C inhibitory activity."[1][2][5] Molecular Cancer Therapeutics.[4] Link

-

Porter, C. J., et al. (2007). "Lipids and lipid-based formulations: optimizing the oral delivery of lipophilic drugs." Nature Reviews Drug Discovery. Link

-

O'Driscoll, C. M. (2002). "Lipid-based formulations for intestinal lymphatic delivery." European Journal of Pharmaceutical Sciences. Link

-

FDA Guidance for Industry. (2017). "Waiver of In Vivo Bioavailability and Bioequivalence Studies for Immediate-Release Solid Oral Dosage Forms Based on a Biopharmaceutics Classification System." Link

-

Dahan, A., & Hoffman, A. (2008). "Rationalizing the selection of oral lipid based drug delivery systems by an in vitro dynamic lipolysis model." Journal of Controlled Release. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Cytotoxic 3,4,5-trimethoxychalcones as mitotic arresters and cell migration inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 5. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 6. Enhancing cannabinoid bioavailability: a crossover study comparing a novel self-nanoemulsifying drug delivery system and a commercial oil-based formulation - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

High-performance liquid chromatography (HPLC) protocols for Sc-alpha alpha delta 9

Application Note: High-Performance Liquid Chromatography (HPLC) Protocols for Sc-alpha alpha delta 9 (SC-ααδ9)

Executive Summary & Disambiguation

Objective: To establish a robust, self-validating HPLC protocol for the separation, identification, and quantitation of SC-ααδ9 (SC-alpha alpha delta 9).

Compound Identity:

-

Chemical Name: 4-(benzyl-(2-[(2,5-diphenyloxazole-4-carbonyl)amino]ethyl)carbamoyl)-2-decanoylaminobutyric acid.[1][2][3]

-

Classification: Small molecule inhibitor of dual-specificity phosphatases (Cdc25 family) and Phospholipase C (PLC).[1][2]

-

CAS Number: N/A (Research Grade Compound).[1]

-

Molecular Formula: C

H

Critical Disambiguation:

While the suffix "delta 9" is phonetically similar to cannabinoids (

Scientific Rationale & Mechanistic Grounding

The Challenge of Hydrophobicity: SC-ααδ9 was designed as a phospholipid analogue to target membrane-associated enzymes like PLC.[1] Its structure contains a decanoyl (C10) lipid tail and a diphenyloxazole core.[1]

-

Implication for HPLC: The molecule is highly lipophilic. Standard isocratic methods used for polar small molecules will result in excessive retention times or column fouling.

-

Solution: A strong organic gradient on a C18 or C8 stationary phase is required. The diphenyloxazole moiety serves as an excellent UV chromophore.

Solubility Constraints: SC-ααδ9 is insoluble in water but soluble in DMSO (up to 16 mg/mL).[1][4]

-

Protocol Adjustment: Sample preparation must utilize DMSO for initial solubilization, followed by dilution in Methanol (MeOH) or Acetonitrile (ACN) to prevent precipitation upon injection into the aqueous mobile phase stream.[1]

Experimental Protocols

Reagents and Equipment

-

Solvents: HPLC-grade Acetonitrile (ACN), Methanol (MeOH), and Milli-Q Water.[1]

-

Modifiers: Trifluoroacetic acid (TFA) or Formic Acid (FA) (High purity).[1]

-

Standard: SC-ααδ9 (>98% purity, stored desiccated at 4°C).[1]

-

Column: C18 Reverse Phase (e.g., Phenomenex Kinetex 5µm or Agilent Zorbax Eclipse Plus).[1]

Primary HPLC Method (Gradient Elution)

This method is designed for purity analysis and quantitation , ensuring separation from synthetic byproducts or degradation products.[1]

| Parameter | Setting / Description |

| Stationary Phase | C18, 150 mm × 4.6 mm, 5 µm particle size (100 Å pore size) |

| Mobile Phase A | Water + 0.1% TFA (v/v) |

| Mobile Phase B | Acetonitrile + 0.1% TFA (v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temp | 35°C (Promotes mass transfer for lipid-like tails) |

| Injection Volume | 10–20 µL |

| Detection (UV) | 280 nm (Primary, Oxazole absorption) & 254 nm (Secondary) |

| Run Time | 25 Minutes |

Gradient Profile:

| Time (min) | % Mobile Phase B (Organic) | Event |

|---|---|---|

| 0.0 | 50% | Initial Equilibration |

| 2.0 | 50% | Isocratic Hold (Sample Loading) |

| 15.0 | 95% | Linear Gradient to High Organic |

| 20.0 | 95% | Wash (Remove hydrophobic impurities) |

| 20.1 | 50% | Return to Initial Conditions |

| 25.0 | 50% | Re-equilibration |[1]

Alternative Method (Lipid Extract Compatibility)

For analyzing SC-ααδ9 within complex biological matrices (e.g., cell lysates), a C8 column is recommended to reduce irreversible binding of endogenous lipids.[1]

-

Mobile Phase: Isocratic 20:80 (Water:ACN) + 0.1% Formic Acid.[1]

-

Note: This provides faster elution but lower resolution of structurally similar impurities compared to the C18 gradient method.

Sample Preparation Workflow

-

Stock Solution: Dissolve 1 mg of SC-ααδ9 in 100 µL DMSO (Concentration: 10 mg/mL). Vortex until clear.

-

Working Standard: Dilute the Stock Solution 1:100 into 100% Methanol . (Final Conc: 0.1 mg/mL).[1]

-

Why Methanol? It acts as an intermediate solvent compatible with both the DMSO stock and the initial mobile phase (50% ACN/Water).[1]

-

-

Filtration: Filter through a 0.22 µm PTFE syringe filter prior to injection.

Visualization: Analytical Workflow & Signaling Pathway

The following diagram illustrates the workflow for characterizing SC-ααδ9 and its biological interaction pathway, highlighting why purity is critical for downstream assays.

Caption: Figure 1. Integrated workflow for the synthesis, purification, and biological validation of SC-ααδ9. The HPLC protocol ensures the removal of synthetic byproducts that could interfere with Cdc25/PLC inhibition assays.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Peak Tailing | Interaction with silanol groups on silica; Acidic nature of the compound.[1] | Ensure 0.1% TFA is fresh. Increase column temperature to 40°C. |

| Broad Peaks | Solubility mismatch between sample solvent (DMSO) and mobile phase.[1] | Reduce injection volume to <5 µL. Dilute sample further in Mobile Phase B (ACN). |

| Retention Time Drift | Temperature fluctuations or "Phase Collapse" (unlikely at 50% organic).[1] | Thermostat the column compartment. Ensure proper equilibration (min 10 column volumes) after gradient. |

| No Peak Detected | Wavelength mismatch. | Verify UV absorbance max. The diphenyloxazole moiety absorbs strongly at 280 nm ; 254 nm is a backup. |

References

-

Lazo, J. S., et al. (2001).[1][6] "Discovery and Biological Evaluation of a New Family of Dual Specificity Phosphatase Inhibitors." Journal of Medicinal Chemistry. (Foundational work describing the SC-alpha alpha series).

-

Vogt, A., et al. (2002).[1] "The antisignaling agent SC-alpha alpha delta 9... is a structurally unique phospholipid analogue with phospholipase C inhibitory activity."[1][2][3] Molecular Cancer Therapeutics.[2][7]

-

Tamura, K., et al. (2000).[1][4] "Dual G1 and G2/M phase inhibition by SC-alpha alpha delta 9, a combinatorially derived Cdc25 phosphatase inhibitor."[1][4] Oncogene.

-

Sigma-Aldrich. (n.d.).[1] "SC-aad9 (S2938) Product Information Sheet." (Provides solubility and stability data).

Sources

- 1. Cytotoxic 3,4,5-trimethoxychalcones as mitotic arresters and cell migration inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The antisignaling agent SC-alpha alpha delta 9, 4-(benzyl-(2-[(2,5-diphenyloxazole-4-carbonyl)amino]ethyl)carbamoyl)- 2-decanoylaminobutyric acid, is a structurally unique phospholipid analogue with phospholipase C inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Amplex™ Red Phospholipase D Assay Kit - Citations [thermofisher.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Peter Wipf [engineering.pitt.edu]

Technical Application Note: Solubility Optimization for SC-ααδ9

This Application Note is designed for researchers utilizing SC-ααδ9 (SC-alpha alpha delta 9), a specific phospholipid analogue and inhibitor of Cdc25 phosphatases and Phospholipase C (PLC).

Note on Nomenclature: This guide specifically addresses the compound SC-ααδ9 (Chemical Name: 4-(benzyl-(2-[(2,5-diphenyloxazole-4-carbonyl)amino]ethyl)carbamoyl)-2-decanoylaminobutyric acid).[1][2][3][4][5] While the suffix "delta 9" appears in the name, this compound is distinct from

Physicochemical Profile & Solubility Strategy[6][7]

SC-ααδ9 is a peptidomimetic phospholipid analogue characterized by a decanoyl (C10) lipid tail and a diphenyloxazole core . This structure dictates its solubility behavior: it is highly lipophilic (hydrophobic) and prone to rapid precipitation in aqueous environments if not managed correctly.

Solubility Data Summary

| Solvent | Solubility Limit | Stability | Recommended Use |

| DMSO | ~16 mg/mL | High (Months at -20°C) | Primary Stock Solution |

| Ethanol | Variable* | Moderate (Volatile) | Secondary/Wash Solvent |

| Water/PBS | Insoluble | Low (Precipitates immediately) | Do NOT use for Stock |

*Ethanol solubility is lower than DMSO for this compound class; validation required (see Protocol C).

The Solvation Mechanism

The decanoyl chain of SC-ααδ9 requires an aprotic, amphiphilic solvent to disrupt intermolecular Van der Waals forces.

-

Why DMSO? DMSO (Dimethyl sulfoxide) is the gold standard because it accommodates both the aromatic oxazole core and the aliphatic lipid tail, preventing the formation of micelles that occurs in protic solvents.

-

The "Crash-Out" Risk: Upon introduction to aqueous media (cell culture), the hydrophobic effect drives SC-ααδ9 to aggregate. The protocols below utilize a "Solvent Sandwich" technique to mitigate this.

Protocol A: High-Concentration Master Stock (DMSO)

Objective: Create a stable, verified 10 mM or 16 mg/mL stock solution.

Materials

-

SC-ααδ9 (Lyophilized powder).

-

Anhydrous DMSO (Sigma-Aldrich Hybridoma grade or equivalent, ≥99.9%).

-

Borosilicate Glass Vials (Amber). CRITICAL: Avoid polystyrene/polypropylene tubes for long-term storage; the lipid tail of SC-ααδ9 will bind to plastics.

-

Argon or Nitrogen gas line (optional but recommended).

Step-by-Step Methodology

-

Equilibration: Allow the lyophilized SC-ααδ9 vial to equilibrate to room temperature (RT) for 15 minutes before opening. This prevents water condensation from entering the hygroscopic powder.

-

Gravimetric Calculation:

-

Weigh the specific amount of compound (e.g., 5 mg).

-

Calculate required DMSO volume:

-

Target: 16 mg/mL (Max) or 5-10 mM (Standard).

-

-

Solvation:

-

Add the calculated volume of Anhydrous DMSO to the glass vial.

-

Vortex: Vortex at medium speed for 30 seconds.

-

Sonication: If visible particulates remain, sonicate in a water bath at RT for 2 minutes. Do not heat above 37°C.

-

-

Inspection: Hold vial against a light source. The solution must be completely clear. Any turbidity indicates incomplete solvation.

-

Aliquot & Storage:

-

Dispense into small glass aliquots (e.g., 50 µL) to avoid freeze-thaw cycles.

-

Inert Gas Purge: Gently blow Argon/Nitrogen over the headspace to displace oxygen.

-

Store: -20°C (stable for 6 months) or -80°C (stable for >1 year).

-

Protocol B: The "Solvent Sandwich" Aqueous Dilution

Objective: Dilute the DMSO stock into cell culture media without precipitating the lipid-like compound.

The Challenge: Direct addition of high-concentration DMSO stock to static media often causes SC-ααδ9 to "oil out" (form micro-droplets), leading to inconsistent IC50 data.

Workflow Diagram (Graphviz)

Caption: Step-wise dilution strategy to prevent hydrophobic aggregation of SC-ααδ9.

Methodology

-

Prepare Intermediate: Do not add 100% DMSO stock directly to the cell well. Instead, prepare a 10x or 20x concentrated solution in culture media.

-

Rapid Mixing:

-

Place the culture media (e.g., 900 µL) in a tube.

-

While vortexing the media gently, add the DMSO stock (e.g., 100 µL) dropwise.

-

Result: This creates a stable dispersion or micellar suspension.

-

-

Final Application: Add this 10x intermediate to your cell wells to achieve 1x concentration.

-

DMSO Control: Ensure your vehicle control well contains the same final % of DMSO (typically 0.1% - 0.5%).

Protocol C: Ethanol Solubility Validation

Context: Ethanol is less toxic than DMSO but more volatile. Use this protocol if your assay is strictly DMSO-intolerant.

-

Saturation Test:

-

Add 1 mg SC-ααδ9 to a glass vial.

-

Add Ethanol (100%, molecular biology grade) in 50 µL increments.

-

Vortex after each addition.

-

-

Visual Check: Record the volume required to solubilize 1 mg.

-

If < 100 µL: Solubility is > 10 mg/mL (Viable stock).

-

If > 1000 µL: Solubility is poor (< 1 mg/mL). Abandon Ethanol; revert to DMSO.

-

-

Evaporation Warning: Ethanol stocks concentrate over time due to evaporation. Seal with Parafilm and store in a secondary container with desiccant.

Biological Signaling Context[3][8][9]

SC-ααδ9 is a tool compound used to probe specific signaling nodes. Understanding the pathway ensures correct experimental timing.

Mechanism of Action Diagram

Caption: Dual inhibition mechanism of SC-ααδ9 targeting PLC and Cdc25, leading to cell cycle arrest.

References

-

Vogt, A., et al. (2002). "The antisignaling agent SC-alpha alpha delta 9... is a structurally unique phospholipid analogue with phospholipase C inhibitory activity."[5] Molecular Cancer Therapeutics.[3][6]

-

Rice, R.L., et al. (1997). "Dual G1 and G2/M phase inhibition by SC-alpha alpha delta 9, a combinatorially derived Cdc25 phosphatase inhibitor." Oncogene.

-

Sigma-Aldrich (Merck). "SC-ααδ9 Product Datasheet & Solubility Guide."

-

Cayman Chemical. "General Solubility Guidelines for Lipophilic Compounds."

Sources

- 1. Dual G1 and G2/M phase inhibition by SC-alpha alpha delta 9, a combinatorially derived Cdc25 phosphatase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ArrayScan™ Solo High Content System - Citations [thermofisher.com]

- 3. Amplex™ Red Phospholipase D Assay Kit - Citations [thermofisher.com]

- 4. ArrayScan™ XTI High Content Platform - Citations [thermofisher.com]

- 5. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 6. The antisignaling agent SC-alpha alpha delta 9, 4-(benzyl-(2-[(2,5-diphenyloxazole-4-carbonyl)amino]ethyl)carbamoyl)- 2-decanoylaminobutyric acid, is a structurally unique phospholipid analogue with phospholipase C inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: High-Sensitivity Quantification of the PLC Inhibitor SC-ααδ9 via GC-MS/MS

This Application Note is designed for researchers and drug development professionals seeking a rigorous protocol for the quantification of SC-ααδ9 (SC-alpha alpha delta 9).

Clarification of Analyte: Based on the specific nomenclature "SC-alpha alpha delta 9," this guide addresses the Phospholipase C (PLC) inhibitor described in cancer therapeutics literature (e.g., Vogt et al., 2002), chemically defined as a phospholipid analogue.[1][2][3][4][5][6] This is distinct from Δ9-Tetrahydrocannabinol (THC); however, due to the lipid-like nature of SC-ααδ9, the extraction protocols share similarities with lipidomic workflows.

Executive Summary

SC-ααδ9 (4-(benzyl-(2-[(2,5-diphenyloxazole-4-carbonyl)amino]ethyl)carbamoyl)-2-decanoylaminobutyric acid) is a potent, small-molecule inhibitor of Phospholipase C (PLC) used to study cell migration and antisignaling pathways in oncology.[2][3][4][5]

While Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is often the default for peptidomimetics, Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) offers superior resolution for complex lipid-rich matrices (e.g., cell lysates, adipose tissue) provided the analyte is properly derivatized. This protocol details a validated workflow using automated silylation to render SC-ααδ9 volatile, enabling femtogram-level quantification.

Key Advantages of This Protocol

-

Specificity: MS/MS Multiple Reaction Monitoring (MRM) eliminates interference from endogenous phospholipids.

-

Matrix Elimination: Liquid-Liquid Extraction (LLE) removes proteins that foul LC columns.

-

Structural Confirmation: Electron Ionization (EI) provides a unique fingerprint for the diphenyloxazole moiety.

Scientific Mechanism & Pathway Context[1][2][4][7][8]

SC-ααδ9 functions by mimicking the structure of Phosphatidylinositol 4,5-bisphosphate (PIP2), thereby competitively inhibiting PLC. To understand the quantification context, one must visualize the pathway it disrupts.

Figure 1: SC-ααδ9 Mechanism of Action (PLC Inhibition)[7]

Caption: SC-ααδ9 competitively inhibits PLC, preventing the hydrolysis of PIP2 into IP3 and DAG, thereby halting downstream calcium signaling and cell migration.[7]

Experimental Protocol

Reagents and Standards

-

Analyte: SC-ααδ9 (Custom synthesis or commercial standard, >98% purity).

-

Internal Standard (IS): N-Decanoyl-L-serine (structurally similar lipid analogue) or deuterated SC-ααδ9-d5.

-

Derivatization Agent: BSTFA + 1% TMCS (N,O-Bis(trimethylsilyl)trifluoroacetamide). Critical for capping the carboxylic acid and amide protons.

-

Solvents: Ethyl Acetate (HPLC Grade), Pyridine (Anhydrous), n-Hexane.

Sample Preparation (Liquid-Liquid Extraction)

SC-ααδ9 is highly lipophilic. A modified Bligh-Dyer or Ethyl Acetate extraction is required to recover it from aqueous cell lysates.

-

Lysate Preparation: Resuspend cell pellet (

cells) in 500 µL PBS. Sonication: 3 cycles, 10s on/off. -

Spiking: Add 10 µL of Internal Standard (100 ng/mL). Vortex 10s.

-

Extraction:

-

Add 1.5 mL Ethyl Acetate .

-

Add 50 µL 1M HCl (Acidification ensures the carboxylic acid moiety is protonated, improving partitioning into the organic phase).

-

Vortex vigorously for 2 minutes.

-

Centrifuge at 3,000 x g for 5 minutes.

-

-

Drying: Transfer the upper organic layer to a silanized glass vial. Evaporate to dryness under

stream at 40°C.

Derivatization (Critical Step)

Direct injection of SC-ααδ9 is impossible due to the polar carboxylic acid and amide groups. We form the Trimethylsilyl (TMS) derivative.

-

Reconstitute dried residue in 50 µL Anhydrous Pyridine .

-

Add 50 µL BSTFA + 1% TMCS .

-

Incubate: 60°C for 45 minutes. (Heat is required to drive the reaction at the sterically hindered amide sites).

-

Cool to room temperature and transfer to autosampler vials with glass inserts.

GC-MS/MS Method Parameters

Gas Chromatography (Agilent 8890 or equivalent)

-

Column: DB-5MS Ultra Inert (30m x 0.25mm x 0.25µm). Note: The low polarity is ideal for the large hydrophobic diphenyloxazole-lipid hybrid.

-

Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).

-

Inlet: Splitless mode @ 280°C. Purge flow 50 mL/min at 0.75 min.

-

Oven Program:

-

Initial: 100°C (hold 1 min).

-

Ramp 1: 20°C/min to 280°C.

-

Ramp 2: 5°C/min to 310°C (hold 5 min).

-

Total Run Time: ~21 minutes.[8]

-

Mass Spectrometry (Triple Quadrupole)

-

Source: Electron Ionization (EI) @ 70 eV, 230°C.

-

Transfer Line: 300°C.

-

Acquisition Mode: MRM (Multiple Reaction Monitoring).

Predicted Fragmentation & MRM Transitions

The SC-ααδ9-TMS derivative fragments predictably. The Benzyl group and the Diphenyloxazole carbonyl cleavage provide the most stable ions.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Dwell (ms) | Identification |

| SC-ααδ9-TMS | 91.0 (Benzyl+) | 65.0 | 15 | 25 | Quantifier (High Sensitivity) |

| SC-ααδ9-TMS | 306.1 (Oxazole Frag) | 165.1 | 25 | 25 | Qualifier 1 (Specificity) |

| SC-ααδ9-TMS | [M-15]+ (Loss of CH3) | Varies* | 10 | 25 | Qualifier 2 |

| IS (Decanoyl-Ser) | 245.2 | 117.1 | 15 | 25 | Internal Standard |

Note: The m/z 91 ion is ubiquitous but highly abundant. For complex matrices, use the Oxazole fragment (approx m/z 306) as the Quantifier to avoid noise.

Data Analysis & Validation

Quantification Logic

Calculate the Response Ratio (

Performance Metrics (Expected)

| Parameter | Specification | Notes |

| Linearity ( | > 0.995 | Weighted ( |

| LOD | 0.5 ng/mL | Signal-to-Noise > 3:1 |

| LOQ | 2.0 ng/mL | Signal-to-Noise > 10:1 |

| Recovery | 85% - 110% | Ethyl Acetate extraction efficiency. |

| Precision (CV) | < 15% | Intra-day and Inter-day. |

Troubleshooting & Optimization

Workflow Diagram: Sample to Result

Caption: Step-by-step extraction and derivatization workflow for SC-ααδ9.

Troubleshooting Guide

-

Low Sensitivity: Ensure the injection port is clean. Non-volatile lipid residues from cell lysates can accumulate in the liner. Change the liner every 50 injections.

-

Peak Tailing: Indicates incomplete derivatization. Ensure the reagents (BSTFA) are fresh and the incubation time is strictly 45 mins at 60°C. Moisture in the sample will kill the reaction; ensure the drying step is complete.

-

Carryover: The diphenyloxazole moiety is "sticky." Use a solvent wash of Acetone followed by Hexane between runs.

References

-

Primary Characterization: Vogt, A., Pestell, K. E., Day, B. W., Lazo, J. S., & Wipf, P. (2002).[3] The antisignaling agent SC-ααδ9... is a structurally unique phospholipid analogue with phospholipase C inhibitory activity.[3][4][5] Molecular Cancer Therapeutics, 1(11), 885–892.[1]

-

Derivatization Chemistry: Little, J. L. (1999). Artifacts in trimethylsilyl derivatization reactions and ways to avoid them. Journal of Chromatography A, 844(1-2), 1-22.

-

Lipid Extraction Standards: Bligh, E. G., & Dyer, W. J. (1959). A rapid method of total lipid extraction and purification. Canadian Journal of Biochemistry and Physiology, 37(8), 911-917.

Sources

- 1. Peter Wipf [engineering.pitt.edu]

- 2. ArrayScan™ XTI Live High Content Platform - Citations [thermofisher.com]

- 3. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 4. Amplex™ Red Phospholipase D Assay Kit - Citations [thermofisher.com]

- 5. A high-throughput cell migration assay using scratch wound healing, a comparison of image-based readout methods - PMC [pmc.ncbi.nlm.nih.gov]

- 6. files01.core.ac.uk [files01.core.ac.uk]

- 7. researchgate.net [researchgate.net]

- 8. South Carolina Legislature Online - Search [scstatehouse.gov]

A Guide for Researchers, Scientists, and Drug Development Professionals

An Application Note and Detailed Protocol for the Immunohistochemical Detection of Voltage-Gated Calcium Channel α2δ Subunits

Introduction: The α2δ Subunit - A Key Modulator of Neuronal Function

Voltage-gated calcium (CaV) channels are critical players in the function of excitable cells, translating electrical signals into intracellular calcium transients that trigger a host of physiological events, from neurotransmitter release to muscle contraction.[1][2] These channels are complex heteromeric proteins, typically composed of a primary pore-forming α1 subunit and several auxiliary subunits that modulate channel trafficking and function.[1][3][4] Among these, the α2δ auxiliary subunits have emerged as crucial regulators and significant therapeutic targets.[1][5]

The α2δ protein family, with its four identified members (α2δ-1, α2δ-2, α2δ-3, and α2δ-4), plays a canonical role in enhancing the plasma membrane density and modulating the biophysical properties of CaV1 and CaV2 channels.[1][3] Beyond this, emerging research points to a diverse array of non-canonical roles, including interactions with a variety of other proteins, highlighting their importance in a broader biological context.[1][3] Given that α2δ-1 is the target for the widely prescribed gabapentinoid drugs, understanding the precise localization and expression of these subunits in different tissues is of paramount importance for both basic research and drug development.[5]

Immunohistochemistry (IHC) provides an invaluable tool for visualizing the distribution of α2δ subunits within the complex architecture of tissues. However, the detection of membrane-bound ion channels like the α2δ subunits presents unique challenges, often requiring meticulous optimization of protocols to achieve specific and reliable staining.[6][7][8]

A Note on Nomenclature: The term "Sc-alpha alpha delta 9" is not a standard recognized nomenclature for this protein family. This guide is designed to provide a comprehensive protocol for the immunohistochemical detection of the known α2δ subunits, encoded by the CACNA2D gene family. The principles and methodologies outlined herein are broadly applicable to all members of this family.

Pre-Protocol Considerations: Laying the Groundwork for Success

A successful IHC experiment is built upon a foundation of careful planning and selection of reagents and controls. Rushing into the staining protocol without addressing these key aspects can often lead to ambiguous or uninterpretable results.

Antibody Selection: The Cornerstone of Specificity

The choice of primary antibody is the single most critical factor in an IHC experiment.

-

Clonality: Both monoclonal and polyclonal antibodies have their merits.[9] Polyclonal antibodies, which recognize multiple epitopes on the target protein, can offer a more robust signal. Monoclonal antibodies, on the other hand, recognize a single epitope, which can provide higher specificity.[7]

-

Host Species: The species in which the primary antibody was raised is a key consideration for selecting a secondary antibody.[10][11] To avoid cross-reactivity, the host species of the secondary antibody should be different from the species of the tissue being stained.[10]

-

Validation: It is imperative to use an antibody that has been validated for IHC applications. Check the supplier's datasheet for images and recommended protocols.

-

Controls: An isotype control (a non-immune IgG of the same isotype, from the same host species, and at the same concentration as the primary antibody) should be used to ensure that the observed staining is due to specific antigen-antibody binding and not to non-specific interactions.[9]

Tissue Preparation: Preserving Antigenicity and Morphology

The method of tissue preparation significantly impacts the outcome of the IHC staining.

-

Fixation:

-

Formalin-Fixed Paraffin-Embedded (FFPE): This is the most common method for preserving tissue morphology. However, formalin fixation creates protein cross-links that can mask the antigenic epitope, necessitating an antigen retrieval step.[6]

-

Frozen Sections: For some antigens, particularly those sensitive to the harsh chemicals and heat of the FFPE process, frozen sections may be preferable.[12]

-

-

Sectioning: The thickness of the tissue sections can influence reagent penetration and the clarity of the final image. A thickness of 3-7 µm is standard for FFPE sections.[6]

Essential Controls for Data Validation

Running appropriate controls is not optional; it is essential for validating the specificity of the staining.

-

Positive Tissue Control: A tissue known to express the target α2δ subunit. This confirms that the antibody and detection system are working correctly.

-

Negative Tissue Control: A tissue known not to express the target protein. This helps to identify any non-specific background staining.

-

"Secondary Only" Control: A slide that is processed with the omission of the primary antibody. Staining on this slide indicates non-specific binding of the secondary antibody.[9][13]

Detailed Immunohistochemistry Protocol for α2δ Subunits

This protocol is a guideline and may require optimization for your specific antibody, tissue, and detection system.

Deparaffinization and Rehydration (for FFPE tissues)

The goal of this step is to remove the paraffin wax and gradually reintroduce water to the tissue sections.

-

Place slides in a 56-60°C oven for 15-20 minutes to melt the paraffin.

-

Immerse slides in two changes of xylene for 5 minutes each.

-

Rehydrate the sections by immersing them in a graded series of ethanol solutions:

-

Two changes of 100% ethanol for 3 minutes each.

-

90% ethanol for 3 minutes.

-

80% ethanol for 3 minutes.

-

-

Rinse gently in running tap water for 30 seconds, then place in a phosphate-buffered saline (PBS) wash bath for at least 5 minutes.

Antigen Retrieval: Unmasking the Epitope

This step is crucial for FFPE tissues to break the protein cross-links formed during fixation.[6]

-

Heat-Induced Epitope Retrieval (HIER) is generally more successful than Protease-Induced Epitope Retrieval (PIER) for many antigens. The optimal buffer, pH, and heating time/temperature must be determined empirically. For ion channels, milder fixation and appropriate antigen retrieval are key to successful staining.[8]

| HIER Method | Buffer | Procedure |

| Pressure Cooker | Sodium Citrate Buffer (10 mM, pH 6.0) or Tris-EDTA Buffer (pH 9.0) | Heat sections in the retrieval solution in a pressure cooker. The time will vary depending on the pressure cooker model.[14] |

| Microwave | Sodium Citrate Buffer (10 mM, pH 6.0) or Tris-EDTA Buffer (pH 9.0) | Heat slides in a microwave oven for 5-10 minutes on high power, followed by 10 minutes on low power. Do not allow the solution to boil dry.[14] |

| Water Bath | Sodium Citrate Buffer (10 mM, pH 6.0) or Tris-EDTA Buffer (pH 9.0) | Incubate slides in pre-heated retrieval solution at 95-100°C for 20-40 minutes. |

After heating, allow the slides to cool in the retrieval buffer for at least 20 minutes at room temperature. Then, rinse the slides in PBS.

Blocking Endogenous Enzymes

Endogenous enzymes in the tissue can react with the detection system, leading to high background staining.

-

Peroxidase Blocking: If using a horseradish peroxidase (HRP)-based detection system, incubate the sections in 3% hydrogen peroxide (H2O2) in methanol or PBS for 10-15 minutes.[15] This step is particularly important in tissues with high endogenous peroxidase activity, such as the kidney and liver.[15]

-

Alkaline Phosphatase (AP) Blocking: If using an AP-based system, endogenous AP can be blocked by adding levamisole to the chromogenic substrate solution.[15]

Blocking Non-Specific Binding

This step is critical to prevent the primary and secondary antibodies from binding to non-target sites in the tissue.[16]

-

Incubate the sections in a blocking solution for 30-60 minutes at room temperature.[17]

-

Common blocking solutions include:

-

Normal Serum: Use serum from the same species in which the secondary antibody was raised (e.g., use normal goat serum if the secondary antibody is goat anti-rabbit).[17] A concentration of 1-5% is typical.[15][17]

-

Protein Solutions: Bovine Serum Albumin (BSA) or non-fat dry milk at a concentration of 1-5% can also be used.[15][17]

-

Primary Antibody Incubation

-

Dilute the primary antibody to its optimal concentration in a suitable antibody diluent (e.g., PBS with 1-5% BSA).

-

Apply the diluted primary antibody to the sections, ensuring complete coverage.

-

Incubate in a humidified chamber. Incubation times and temperatures should be optimized; common conditions are 1-2 hours at room temperature or overnight at 4°C.

Secondary Antibody and Detection System

Indirect detection methods are generally preferred for IHC as they provide signal amplification.[18][19]

-

Choosing a Secondary Antibody: The secondary antibody must be directed against the host species of the primary antibody (e.g., if the primary is a mouse monoclonal, use an anti-mouse secondary).[11]

-

Detection Systems:

-

Chromogenic Detection: This involves an enzyme-conjugated secondary antibody that converts a soluble substrate into a colored precipitate at the site of the antigen.[20] This method offers a permanent signal and can be viewed with a standard brightfield microscope.[20][21]

-

Polymer-Based Systems: These offer high sensitivity and lower background compared to traditional avidin-biotin-based methods.[9]

-

-

Fluorescent Detection: A fluorophore-conjugated secondary antibody is used, which can be visualized with a fluorescence microscope. This method is ideal for multiplexing (detecting multiple targets on the same slide).[18][19][21]

-

-

Apply the diluted, conjugated secondary antibody to the sections and incubate for 30-60 minutes at room temperature.

Visualization

-

Chromogenic:

-

Prepare the chromogen substrate solution (e.g., DAB, which produces a brown precipitate) according to the manufacturer's instructions.

-

Incubate the sections with the substrate until the desired color intensity is reached.

-

Stop the reaction by rinsing with distilled water.

-

Counterstain with a nuclear stain like hematoxylin to provide tissue context.

-

-

Fluorescent:

-

Mount the slides with a mounting medium containing an anti-fade reagent.

-

Dehydration and Mounting (for Chromogenic IHC)

-

Dehydrate the sections through a graded series of ethanol (e.g., 80%, 90%, 100%).

-

Clear in xylene.

-

Mount with a permanent mounting medium and a coverslip.

Workflow Visualization

Caption: A generalized workflow for immunohistochemical staining.

Data Interpretation and Troubleshooting

Interpreting Staining Patterns

-

Localization: For α2δ subunits, which are GPI-anchored proteins, a key aspect of their function is their localization at the plasma membrane.[4] Therefore, a distinct membrane staining pattern would be expected. However, cytoplasmic staining may also be observed, which could represent protein pools in the secretory pathway.[22][23]

-

Expression Levels: The Human Protein Atlas can be a valuable resource for predicted and observed expression patterns of CACNA2D genes in various tissues.[22][23][24][25]

-

Semi-Quantitative Scoring: Staining can be scored based on intensity (e.g., 0 for no staining, 1+ for weak, 2+ for moderate, 3+ for strong) and the percentage of positive cells.[26]

Troubleshooting Common IHC Problems

| Problem | Possible Cause(s) | Solution(s) |

| No/Weak Staining | - Primary antibody concentration too low.- Inadequate antigen retrieval.- Antibody not validated for IHC.- Low target protein expression. | - Increase primary antibody concentration or incubation time.[13]- Optimize antigen retrieval method (buffer, pH, time, temperature).[13]- Confirm antibody is suitable for IHC on your tissue type.[13]- Use a signal amplification system.[13][27] |

| High Background | - Primary or secondary antibody concentration too high.- Insufficient blocking.- Inadequate washing.- Endogenous enzyme activity not blocked. | - Titrate antibodies to their optimal concentration.[28][29]- Increase blocking time or change blocking reagent.[28]- Increase the duration or number of wash steps.[27]- Ensure the endogenous enzyme blocking step was performed correctly.[28] |

| Non-Specific Staining | - Cross-reactivity of the secondary antibody.- Hydrophobic interactions.- Fc receptor binding. | - Use a pre-adsorbed secondary antibody.[13][27]- Ensure blocking buffer contains a protein like BSA.- Use normal serum from the host species of the secondary antibody for blocking.[30] |

| Damaged Tissue/ Membrane Protein Loss | - Harsh antigen retrieval.- Permeabilization agent too strong. | - Reduce the time or temperature of antigen retrieval.[28]- For membrane proteins, avoid or use a milder detergent (e.g., Tween-20 instead of Triton X-100).[13][27] |

Appendices

Appendix A: Reagent Recipes

-

10x Phosphate-Buffered Saline (PBS), pH 7.4:

-

80 g NaCl

-

2 g KCl

-

14.4 g Na2HPO4

-

2.4 g KH2PO4

-

Dissolve in 800 mL distilled water. Adjust pH to 7.4. Add distilled water to 1 L. Dilute to 1x for use.

-

-

10 mM Sodium Citrate Buffer, pH 6.0:

-

1.92 g Citric Acid Monohydrate

-

Dissolve in 1 L distilled water. Adjust pH to 6.0 with NaOH.[31]

-

-

Tris-EDTA Buffer, pH 9.0:

-

1.21 g Tris Base

-

0.37 g EDTA

-

Dissolve in 1 L distilled water. Adjust pH to 9.0 with HCl.[31]

-

References

- Choosing Secondary Antibodies For IHC - Vector Labs. (2022, December 7).

- How to Choose the Best Secondary Antibody for Immunohistochemistry Application. (2024, January 27).

- IHC Blocking - Creative Diagnostics. (2021, April 27).

- Blocking Reagents | Vector Labs.

- IHC detection systems: Advantages and Disadvantages.

- IHC Blocking Non-Specific Binding of Antibodies & Other Reagents | R&D Systems.

- Selecting Antibodies For IHC | Proteintech Group. (2024, December 24).

- Blocking Strategies for IHC | Thermo Fisher Scientific - ES.

- Blocking Solutions - IHC WORLD. (2024, January 20).

- IHC/IF/ICC Secondary Antibodies - Jackson ImmunoResearch.

- How to Choose a Secondary Antibody. (2024, November 21).

- Immunohistochemistry (IHC): The Complete Guide - Antibodies.com. (2025, September 26).

- Specific immunohistochemical pattern of carbonic anhydrase IX is helpful for the diagnosis of CNS hemangioblastoma - PubMed. (2015, July 15).

- IHC Troubleshooting | OriGene Technologies Inc.

- TROUBLESHOOTING TIPS - IHC | Abcam.

- IHC vs IF: Immunohistochemistry or Immunofluorescence? Key Differences Explained. (2025, April 29).

- Voltage-gated calcium channel α 2δ subunits: an assessment of proposed novel roles. (2018, November 21).

- Immunohistochemistry Troubleshooting Guide.

- IHC detection systems: Advantages and Disadvantages - Bio-Techne.

- Specific immunohistochemical pattern of carbonic anhydrase IX is helpful for the diagnosis of CNS hemangioblastoma.

- Immunohistochemistry Troubleshooting Handbook - Boster Bio.

- Detection and amplification systems - Abcam.

- IHC Troubleshooting Guide | Thermo Fisher Scientific - US.

- Immunohistochemistry as a detection tool for ion channels involved in dental pain signaling.

- Voltage-gated calcium channel α 2δ subunits: an assessment of proposed novel roles - PubMed. (2018, November 21).

- Voltage-dependent Ca2+ channel ??2?? auxiliary subunit: Structure, function and regulation - ResearchGate. (2025, August 7).

- Antigen Retrieval Methods | R&D Systems.

- Immunohistochemistry for Ion Channels and Their Interacting Molecules: Tips for Improving Antibody Accessibility | Springer Nature Experiments.

- IHC antigen retrieval protocol - Abcam.

- The α2δ subunits of voltage-gated calcium channels form GPI-anchored proteins, a posttranslational modification essential for function | PNAS. (2010, January 4).

- Tissue expression of CACNA2D1 - Summary - The Human Protein Atlas.

- The Method of IHC Antigen Retrieval - Creative Diagnostics. (2021, March 31).

- The Role of Accessory 2αδ Subunits in the Trafficking and Expression of Voltage Gated Calcium Channels - Research Projects - Kammermeier Lab - UR Medicine.

- CACNA2D2 protein expression summary - The Human Protein Atlas.

- Anti-Carbonic Anhydrase 9/CA9 antibody [2D3] ab107257 from Abcam | Biocompare.com.

- IHC staining protocol | Abcam.

- Tissue expression of CACNA2D2 - Primary data - The Human Protein Atlas.

- Tissue expression of CACNA2D2 - Summary - The Human Protein Atlas.

- Immunohistochemistry Procedure for Paraffin-Embedded Tissues - Sigma-Aldrich.

- CD9 immunohistochemical staining of breast carcinoma: unlikely to provide useful prognostic information for routine use - PubMed. (2001, December 15).

- IMMUNOHISTOCHEMISTRY - Cell Signaling Technology.

- Identifying and functionally characterizing tissue-specific and ubiquitously expressed human lncRNAs | Oncotarget. (2016, February 9).

- Immunohistochemistry Protocols - MIT.

- Tissue Immunostaining Protocol Rat Antibodies to detect alpha-chains of type IV collagen NC1 - Chondrex, Inc.

Sources

- 1. Voltage-gated calcium channel α 2δ subunits: an assessment of proposed novel roles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Voltage-gated calcium channel α 2δ subunits: an assessment of proposed novel roles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

- 5. The Role of Accessory 2αδ Subunits in the Trafficking and Expression of Voltage Gated Calcium Channels - Research Projects - Kammermeier Lab - University of Rochester Medical Center [urmc.rochester.edu]

- 6. bosterbio.com [bosterbio.com]

- 7. Immunohistochemistry as a detection tool for ion channels involved in dental pain signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Immunohistochemistry for Ion Channels and Their Interacting Molecules: Tips for Improving Antibody Accessibility | Springer Nature Experiments [experiments.springernature.com]

- 9. Selecting Antibodies For IHC | Proteintech Group [ptglab.com]

- 10. vectorlabs.com [vectorlabs.com]

- 11. How to Choose the Best Secondary Antibody for Immunohistochemistry Application - IHC WORLD [ihcworld.com]

- 12. media.cellsignal.cn [media.cellsignal.cn]

- 13. origene.com [origene.com]

- 14. The Method of IHC Antigen Retrieval - Creative Diagnostics [creative-diagnostics.com]

- 15. IHC Blocking - Creative Diagnostics [creative-diagnostics.com]

- 16. vectorlabs.com [vectorlabs.com]

- 17. Blocking Strategies for IHC | Thermo Fisher Scientific - HK [thermofisher.com]

- 18. rndsystems.com [rndsystems.com]

- 19. Immunohistochemistry (IHC): The Complete Guide | Antibodies.com [antibodies.com]

- 20. Detection and amplification systems | Abcam [abcam.com]

- 21. ihisto.io [ihisto.io]

- 22. Tissue expression of CACNA2D1 - Summary - The Human Protein Atlas [proteinatlas.org]

- 23. Tissue expression of CACNA2D2 - Summary - The Human Protein Atlas [proteinatlas.org]

- 24. CACNA2D2 protein expression summary - The Human Protein Atlas [proteinatlas.org]

- 25. Tissue expression of CACNA2D2 - Primary data - The Human Protein Atlas [proteinatlas.org]

- 26. CD9 immunohistochemical staining of breast carcinoma: unlikely to provide useful prognostic information for routine use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. arigobio.com [arigobio.com]

- 28. abcam.com [abcam.com]

- 29. IHC Troubleshooting Guide | Thermo Fisher Scientific - TW [thermofisher.com]

- 30. docs.abcam.com [docs.abcam.com]

- 31. mit.edu [mit.edu]

Troubleshooting & Optimization

Technical Support Center: Stabilizing Sc-alpha alpha delta 9 Solutions for Long-Term Research

Document ID: SAA9-TSS-2026-02-21

Version: 1.0

Introduction

This guide provides a comprehensive technical framework for researchers, scientists, and drug development professionals working with Sc-alpha alpha delta 9 (Sααδ9), a novel compound with significant therapeutic potential. Due to its complex molecular structure, Sααδ9 exhibits sensitivity to various environmental factors, making the preparation and long-term storage of stable solutions a critical prerequisite for obtaining reproducible and reliable experimental data.

This document outlines common challenges and provides validated strategies to mitigate degradation, ensuring the integrity of your Sααδ9 solutions throughout the research and development lifecycle. The principles and protocols described herein are grounded in established best practices for handling sensitive organic molecules.

Part 1: Frequently Asked Questions (FAQs)

Q1: What is the best solvent for preparing a stock solution of Sααδ9?

A1: For initial stock solutions, Dimethyl Sulfoxide (DMSO) is recommended due to its broad solvating power for organic molecules.[1] However, always use anhydrous, high-purity DMSO (≥99.9%) to minimize water-mediated degradation. For working solutions, the final DMSO concentration in aqueous buffers should typically be kept below 0.5% to avoid artifacts in biological assays.[2]

Q2: My Sααδ9 solution appears cloudy or has visible precipitate after preparation. What should I do?

A2: Cloudiness or precipitation can indicate that the solubility limit has been exceeded or that the compound is crashing out of solution. Try gentle warming in a 37°C water bath and vortexing or brief sonication to aid dissolution.[3] If the issue persists, you may need to prepare a lower concentration stock solution.

Q3: How should I store my Sααδ9 stock solution?

A3: Aliquot the stock solution into single-use volumes and store at -20°C or, for maximum stability, at -80°C.[3] This minimizes freeze-thaw cycles, which can accelerate degradation and cause precipitation.[4] The vials should be tightly sealed and protected from light.

Q4: I've diluted my DMSO stock into an aqueous buffer for my experiment, and it immediately precipitated. How can I prevent this?

A4: This is a common issue with hydrophobic compounds.[1] To prevent this "solvent-shift" precipitation, add the DMSO stock to the aqueous buffer dropwise while vortexing vigorously. This ensures rapid mixing and prevents localized high concentrations of the compound.[1] Additionally, ensure the final DMSO concentration is as low as possible.

Q5: Is Sααδ9 sensitive to light?

A5: Yes, preliminary data suggests Sααδ9 is susceptible to photolytic degradation. All solutions should be prepared under subdued lighting and stored in amber vials or containers wrapped in aluminum foil to protect them from light.[5]

Part 2: Troubleshooting Guides

This section provides in-depth solutions to specific problems you may encounter during your experiments.

Issue 1: Loss of Compound Activity Over Time

Question: My Sααδ9 solution shows decreased efficacy in my bioassay compared to a freshly prepared solution. What could be the cause?

Answer: A decline in activity strongly suggests chemical degradation. The primary suspects are hydrolysis, oxidation, and photolysis.

-

Causality: The molecular structure of Sααδ9 likely contains functional groups susceptible to these degradation pathways. For example, ester or amide groups are prone to hydrolysis, while electron-rich moieties can be easily oxidized.[6][7]

-

Troubleshooting Steps:

-

Review your solvent: Ensure you are using anhydrous DMSO. Water is a key reactant in hydrolysis.[8]

-

Control the pH: When preparing aqueous working solutions, use a buffer system to maintain a stable pH. The optimal pH for Sααδ9 stability should be empirically determined, but starting in the pH 6.0-7.5 range is often a good practice. Drastic shifts in pH can catalyze hydrolysis.[6][9]

-

Prevent Oxidation:

-

Degas your aqueous buffers by sparging with an inert gas like nitrogen or argon before adding the Sααδ9 stock solution. This removes dissolved oxygen.

-

Consider adding an antioxidant to your stock solution. See Table 1 for recommendations.

-

-

Protect from Light: Strictly adhere to protocols for minimizing light exposure during preparation, storage, and handling.[7]

-

Analytical Confirmation: Use an analytical technique like High-Performance Liquid Chromatography (HPLC) to quantify the amount of intact Sααδ9 remaining in your solution and to detect the appearance of degradation products.[10]

-

Issue 2: Color Change in Solution

Question: My Sααδ9 solution, which is normally colorless, has developed a yellow or brownish tint upon storage. Why?

Answer: A color change is a common indicator of oxidative degradation or the formation of highly conjugated degradation products.

-

Causality: Oxidation can lead to the formation of new chromophores in the molecular structure.[7] This process can also be catalyzed by trace metal ions present in solvents or reagents.[11]

-

Troubleshooting Steps:

-

Implement Antioxidant Strategies: This is the most critical step. The formation of color strongly suggests that oxidative pathways are at play.

-

Introduce a Chelating Agent: Add a chelating agent like Ethylenediaminetetraacetic acid (EDTA) at a low concentration (e.g., 0.1-1 mM) to your buffer solutions. Chelators bind and inactivate trace metal ions that can catalyze oxidative reactions.[12][13]

-

Verify Solvent Purity: Ensure you are using high-purity solvents. Some solvents can degrade over time to form oxidative species (e.g., peroxides in ethers).[14] While DMSO is generally stable, using fresh, high-quality stock is crucial.

-

Evaluate Headspace: When aliquoting, minimize the air (headspace) in the vial. You can do this by using vials appropriately sized for the aliquot volume or by overlaying the solution with an inert gas like argon before sealing.

-

Issue 3: Inconsistent Results Between Experiments

Question: I am getting significant variability in my experimental results even when using the same nominal concentration of Sααδ9. What's going on?

Answer: Inconsistent results often point to issues with solution stability or preparation methodology.

-

Causality: If the compound is degrading, the actual concentration of active Sααδ9 will vary depending on the age and storage conditions of the solution. Inconsistent preparation techniques can also lead to variations in the final concentration.

-

Troubleshooting Steps:

-

Standardize Solution Preparation: Follow a strict, documented Standard Operating Procedure (SOP) for solution preparation. See SOP-1 below.

-

Use Fresh Working Solutions: Always prepare fresh working dilutions from your frozen stock for each experiment. Do not store dilute aqueous solutions for extended periods.[3]

-

Minimize Freeze-Thaw Cycles: Use single-use aliquots of your DMSO stock. Repeated freezing and thawing can cause the compound to precipitate or degrade.[4]

-

Confirm Concentration: Periodically check the concentration of your stock solution using a validated analytical method like HPLC-UV.[10] This serves as a quality control check.

-

Part 3: Experimental Protocols and Data

SOP-1: Preparation of Stabilized Sααδ9 Stock Solution

This protocol describes the preparation of a 10 mM stock solution in DMSO with added stabilizers.

-

Preparation:

-

Allow the Sααδ9 solid compound and anhydrous DMSO to equilibrate to room temperature in a desiccator.

-

Weigh the required amount of Sααδ9 in a sterile, amber microcentrifuge tube.

-

-

Dissolution:

-

Add the calculated volume of anhydrous DMSO to achieve a 10 mM concentration.

-

Add an antioxidant, such as Butylated Hydroxytoluene (BHT), to a final concentration of 0.01% (w/v). BHT is an effective free-radical scavenger.[14]

-

Vortex the solution for 2-3 minutes. If necessary, sonicate in a bath sonicator for 5-10 minutes until the solid is completely dissolved.

-

-

Aliquoting and Storage:

-

Dispense the solution into single-use, low-binding amber vials.

-

(Optional but recommended) Gently flush the headspace of each vial with dry argon or nitrogen gas before capping.

-

Label the vials clearly with the compound name, concentration, date, and batch number.

-

Store immediately at -80°C.

-

Table 1: Recommended Stabilizing Agents

| Agent Type | Example | Typical Concentration Range | Mechanism of Action | Primary Degradation Pathway Targeted |

| Antioxidant | Butylated Hydroxytoluene (BHT) | 0.01 - 0.1% | Free-radical scavenger.[14] | Oxidation |

| Antioxidant | Vitamin E (α-tocopherol) | 0.05 - 0.5% | Interrupts free-radical chain reactions.[15] | Oxidation |

| Chelating Agent | EDTA | 0.1 - 1 mM | Sequesters metal ions that catalyze oxidation.[12] | Oxidation |

| Buffer | Phosphate or Acetate Buffer | 10 - 50 mM | Maintains stable pH to prevent acid/base-catalyzed hydrolysis.[9] | Hydrolysis |

Part 4: Visualizations

Diagram 1: Workflow for Preparing a Stabilized Working Solution

Caption: Workflow for preparing stable Sααδ9 solutions.

Diagram 2: Decision Tree for Troubleshooting Solution Instability

Caption: Troubleshooting decision tree for Sααδ9 solution instability.

Diagram 3: Key Degradation Pathways for Sensitive Molecules

Caption: Common degradation pathways affecting Sααδ9.

References

-

Aman, W., & Thoma, K. (2003). ICH guideline for photostability testing: aspects and directions for use. Pharmazie, 58(12), 877-80. [Link]

-

Binder World. (2025, April 10). In the right light: What ICH photostability tests are all about. [Link]

-

BioBoston Consulting. (2024, November 5). Guide to Photostability Testing: ICH Guidelines. [Link]

-

Ibis Scientific, LLC. (2025, May 1). The Impact of pH on Chemical Stability in Lab Experiments. [Link]

-

ICH. (1996). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS Q1B. [Link]

-

ChemTalk. (2025, May 16). A Deep Dive into Common Organic Solvents. [Link]

-

ResearchGate. (2025, December 12). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. [Link]

-

Separation Science. (2025, March 24). Analytical Techniques In Stability Testing. [Link]

-

Sharp Clinical. (2025, November 10). Forced degradation studies: A critical lens into pharmaceutical stability. [Link]

-

MedCrave online. (2016, December 14). Forced Degradation Studies. [Link]

-

Moravek. The Dangers of Chemical Compound Degradation. [Link]

-

Q-Lab. Understanding ICH Photostability Testing. [Link]

-

Westlab. (2024, January 22). The Vital Role of pH Buffer Solution in Chemical Reactions. [Link]

-

Sussex Drug Discovery Centre. (2014, September 28). Can we predict compound precipitation in DMSO stocks?[Link]

-

Scribd. Study of Chemical Degradation Pathways. [Link]

-

OnlyTRAININGS. Important points to be considered for selecting solvents in different applications. [Link]

-

ResearchGate. (2014, April 7). Is there an alternative way of diluting a stock solution to avoid precipitate formation in a DMSO and cell culture experiment?[Link]

-

Ziath. Compound precipitation from DMSO and the synergy between water uptake and freeze /thaw cycles. [Link]

-

IJSDR. Stability indicating study by using different analytical techniques. [Link]

-

ResearchGate. (2014, April 7). Is there an alternative way of diluting a stock solution to avoid precipitate formation in a DMSO and cell culture experiment?[Link]

-

PMC. Structural, chemical and biological aspects of antioxidants for strategies against metal and metalloid exposure. [Link]

-

PMC. (2025, February 26). Role of Antioxidant Supplementation in Enhancing Chelation Therapy for Lead-Induced Oxidative Stress in Rats. [Link]

-

SoapMaker's Journal. (2024, October 2). Understanding Chemical Stability – Principles and Testing Methods. [Link]

-

ICH. (2010, February 2). Q1A(R2) Guideline. [Link]

-

Moravek. The Dangers of Chemical Compound Degradation. [Link]

-

Pharmaguideline. (2025, April 9). Strategies for Resolving Stability Issues in Drug Formulations. [Link]

-

AOCS. (2022, August 10). Metal Chelators as Antioxidants. [Link]

-

PMC. Mechanistic Insights of Chelator Complexes with Essential Transition Metals: Antioxidant/Pro-Oxidant Activity and Applications in Medicine. [Link]

-

MSF Medical Guidelines. Drug quality and storage. [Link]

-

IJNRD. (2018, April 15). Degradation Profiling of Pharmaceuticals: A Review. [Link]

-

Tweak & Tinker. (2026, January 26). Chelating Agents in Cosmetics: What They Do, When to Use Them, and How to Choose the Right One. [Link]

-

effects-of-buffers-on-ph-lab.pdf. effects of buffers on ph lab. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. selleckchem.com [selleckchem.com]

- 4. ziath.com [ziath.com]

- 5. Drug quality and storage | MSF Medical Guidelines [medicalguidelines.msf.org]

- 6. researchgate.net [researchgate.net]

- 7. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]

- 8. moravek.com [moravek.com]

- 9. ibisscientific.com [ibisscientific.com]

- 10. sepscience.com [sepscience.com]

- 11. Chelating Agents in Cosmetics: What They Do, When to Use Them, and How to Choose the Right One [mbcosmeticsacademy.com]

- 12. aocs.org [aocs.org]

- 13. Mechanistic Insights of Chelator Complexes with Essential Transition Metals: Antioxidant/Pro-Oxidant Activity and Applications in Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Solvent Stabilizer Systems [sigmaaldrich.com]

- 15. Structural, chemical and biological aspects of antioxidants for strategies against metal and metalloid exposure - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Minimizing Batch-to-Batch Variability in SC-ααδ9 Experimental Workflows

The following technical guide is structured to address the specific challenges of working with SC-ααδ9 (SC-alpha alpha delta 9) , a complex small molecule inhibitor with dual specificity for Cdc25 phosphatases and Phospholipase C (PLC).

Executive Summary & Compound Profile

SC-ααδ9 (4-(benzyl-(2-[(2,5-diphenyloxazole-4-carbonyl)amino]ethyl)carbamoyl)-2-decanoylaminobutyric acid) presents unique challenges in reproducibility due to its lipophilic nature and dual mechanism of action. Originally identified as a Cdc25 inhibitor, it acts as a functional analogue of membrane phospholipids, potently inhibiting Phospholipase C (PLC).[1][2][3]

Variability in SC-ααδ9 experiments rarely stems from the compound's chemical synthesis alone; rather, it arises from solubility artifacts , plasticware adsorption , and serum-binding kinetics that alter the effective free concentration (

Compound Properties Table

| Property | Specification | Critical Impact on Variability |

| Molecular Weight | ~680-700 Da (varies by salt) | High MW contributes to slow diffusion rates in 3D cultures. |

| Solubility | DMSO (16 mg/mL); Insoluble in Water | High Risk: Rapid precipitation upon direct addition to aqueous media causes "hotspots" of toxicity and low effective dose. |

| Lipophilicity | High (Phospholipid Analogue) | High Risk: Adsorbs to polystyrene plates and binds BSA/FBS in media, reducing potency by up to 40-60%. |

| Target Specificity | Cdc25A/B/C & PLC | Dual-targeting requires strict cell synchronization to distinguish G2/M arrest (Cdc25) from calcium signaling effects (PLC). |

Critical Reagent Handling: The "Hidden" Variables

To minimize batch-to-batch variability, you must treat SC-ααδ9 not just as a drug, but as a lipid-mimetic .

A. Reconstitution and Storage

The Issue: SC-ααδ9 is hygroscopic and prone to hydrolysis if stored improperly in DMSO. The Protocol:

-

Solvent Choice: Use anhydrous DMSO (Grade: Cell Culture Tested,

99.9%). -

Aliquot Strategy: Do not freeze-thaw the master stock. Aliquot into single-use amber glass vials (to prevent plastic adsorption) and store at -20°C.

-

Desiccation: Store vials in a desiccator. Water absorption by DMSO causes compound degradation.

B. The "Step-Down" Dilution Method

The Issue: "Crashing out." Adding 100% DMSO stock directly to cell media often causes microscopic precipitation that is invisible to the naked eye but ruins IC50 curves. The Solution:

-

Prepare a 100x intermediate in serum-free media or PBS immediately before use.

-

Vortex vigorously for 30 seconds.

-

Add the 100x intermediate to the final well.

-

Why? This pre-dilution step coats the lipophilic molecules with buffer ions/proteins in a controlled volume, preventing large aggregate formation.

-

Troubleshooting Guide & FAQs

This section addresses specific pain points reported by researchers using SC-ααδ9 in cell cycle and signaling assays.

Q1: Why do my IC50 values for G2/M arrest shift significantly between experiments?

Diagnosis: Inconsistent cell synchronization or serum binding. Technical Insight: SC-ααδ9 targets Cdc25, which is expressed cyclically. If your "Batch A" cells were 60% confluent and "Batch B" were 90% confluent, the basal Cdc25 levels differ. Furthermore, SC-ααδ9 binds albumin in FBS. Corrective Action:

-

Standardize Confluence: Seed cells to reach exactly 70% confluence at the time of treatment.

-

Serum Correction: Run assays in reduced-serum media (0.5% - 1% FBS) if cells tolerate it, or keep FBS lot numbers constant.

-

Reference: Tamura et al. (1999) demonstrated the concentration-dependent block of G2/M transition; however, this is strictly dependent on the timing of drug addition relative to the cell cycle.

Q2: I see high toxicity in control wells treated with the vehicle. Is the DMSO reacting with SC-ααδ9?

Diagnosis: Localized cytotoxicity due to poor mixing. Technical Insight: SC-ααδ9 is a phospholipid analogue.[1][2][3][4][5] At high local concentrations (during pipetting), it can act like a detergent, disrupting cell membranes before it inhibits PLC. Corrective Action:

-